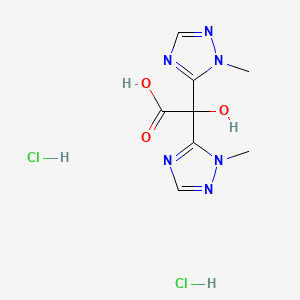![molecular formula C16H13F3N2O3 B2648007 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 343372-64-5](/img/structure/B2648007.png)
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of a nitroethyl group and a trifluoromethyl-substituted phenyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the nitroethyl and trifluoromethyl-substituted phenyl intermediates. . The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amine, potentially leading to the formation of amide or imine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Major Products
Aplicaciones Científicas De Investigación
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and hydrophobic interactions. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-nitroethyl)-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N-[3-(trifluoromethyl)phenyl]benzamide: Lacks the nitroethyl group, affecting its biological activity and applications.
2-(2-nitroethyl)-N-[4-(trifluoromethyl)phenyl]benzamide: Positional isomer with potentially different steric and electronic properties.
Uniqueness
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of the nitroethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLGFZIZSWSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2647925.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)

![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2647935.png)

![2-chloro-4-fluoro-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide](/img/structure/B2647941.png)

![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647947.png)
